1-phenyl-1-thien-2-ylmethanamine 1-phenyl-1-thien-2-ylmethanamine
Brand Name: Vulcanchem
CAS No.: 5693-42-5
VCID: VC4486461
InChI: InChI=1S/C11H11NS/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8,11H,12H2
SMILES: C1=CC=C(C=C1)C(C2=CC=CS2)N
Molecular Formula: C11H11NS
Molecular Weight: 189.28

1-phenyl-1-thien-2-ylmethanamine

CAS No.: 5693-42-5

Cat. No.: VC4486461

Molecular Formula: C11H11NS

Molecular Weight: 189.28

* For research use only. Not for human or veterinary use.

1-phenyl-1-thien-2-ylmethanamine - 5693-42-5

Specification

CAS No. 5693-42-5
Molecular Formula C11H11NS
Molecular Weight 189.28
IUPAC Name phenyl(thiophen-2-yl)methanamine
Standard InChI InChI=1S/C11H11NS/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8,11H,12H2
Standard InChI Key MUAFFFYJFXPGHN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C2=CC=CS2)N

Introduction

Structural and Chemical Characterization

Molecular Architecture

1-Phenyl-1-thien-2-ylmethanamine features a central methanamine group (-CH(NH₂)-) bridging a phenyl ring and a thiophene (thienyl) ring. The thienyl group, a five-membered aromatic ring containing sulfur, contributes to the compound’s electronic diversity, enhancing its reactivity and interaction with biological targets . The IUPAC name, phenyl(thiophen-2-yl)methanamine, reflects this connectivity, while its SMILES notation (C1=CC=C(C=C1)C(C2=CC=CS2)N) provides a linear representation of the structure .

Physicochemical Properties

Key physical properties include a density of 1.163 g/cm³, a boiling point of 313.8°C, and a flash point of 143.6°C . The polar surface area (PSA) of 54.26 Ų and a LogP value of 3.50 indicate moderate hydrophilicity and lipophilicity, suggesting balanced membrane permeability for biological applications .

Table 1: Physicochemical Properties of 1-Phenyl-1-thien-2-ylmethanamine

PropertyValueSource
Molecular Weight189.28 g/mol
Density1.163 g/cm³
Boiling Point313.8°C
Flash Point143.6°C
LogP3.50
Polar Surface Area54.26 Ų

Synthesis and Derivative Development

Synthetic Routes

The compound is typically synthesized via nucleophilic substitution or addition reactions between thienyl derivatives and phenyl-substituted amines. For example, selenium dioxide-mediated oxidation of acetophenones yields phenylglyoxals, which subsequently react with primary amines to form 1-phenyl-1-thien-2-ylmethanamine analogues . Optimized protocols emphasize controlled reaction conditions to maximize yield and purity.

Structural Analogues

Modifications to the parent structure have explored substitutions at the phenyl and thienyl rings. For instance, introducing carboxyl or nitro groups at the para-position of the phenyl ring enhances MCR-1 enzyme inhibitory activity, while fluorination or hydroxylation often abolishes it . Derivatives like 1-(2-thien-2-ylphenyl)methanamine hydrochloride (CAS 863991-95-1) demonstrate improved solubility due to salt formation .

Table 2: Key Derivatives and Their Properties

DerivativeCAS NumberMolecular FormulaKey ModificationApplicationSource
1-Phenyl-1-thien-2-ylmethanamine5693-42-5C₁₁H₁₁NSParent compoundAntimicrobial research
1-(2-Thien-2-ylphenyl)methanamine HCl863991-95-1C₁₁H₁₂ClNSHydrochloride saltSolubility enhancement
N-(Thiophen-2-ylmethyl)methanimine-C₁₂H₁₁NSImine derivativeIntermediate

Future Directions

Further studies should explore:

  • Mechanistic Insights: Elucidate interactions with bacterial enzymes like MCR-1 .

  • Toxicity Profiling: Assess in vitro and in vivo safety thresholds.

  • Synthetic Optimization: Develop greener synthesis routes to improve scalability.

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